molecular formula C10H10FN B13666088 5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

Cat. No.: B13666088
M. Wt: 163.19 g/mol
InChI Key: WRHUQMUMKZWZFY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a fluorinating agent to introduce the fluorine atom into the molecule. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity levels .

Chemical Reactions Analysis

5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

5-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can be compared with other similar compounds such as:

    1H-Cyclopropa[a]naphthalene: Known for its structural similarities but different functional groups.

    Other fluorinated cyclopropaquinolines: These compounds share the cyclopropaquinoline core but differ in the position and nature of substituents.

The uniqueness of this compound lies in its specific fluorine substitution, which can significantly alter its chemical and biological properties .

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

5-fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

InChI

InChI=1S/C10H10FN/c11-7-1-2-8-9-3-6(9)5-12-10(8)4-7/h1-2,4,6,9,12H,3,5H2

InChI Key

WRHUQMUMKZWZFY-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3=C(C=C(C=C3)F)NC2

Origin of Product

United States

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